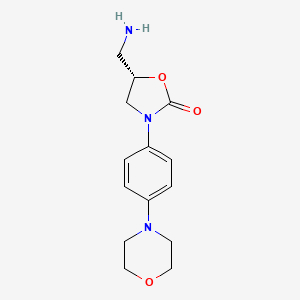

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Overview

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one: has been investigated for its antibacterial activity against various bacterial strains. Let’s explore its applications in this context.

Research Findings

A study synthesized a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, including this compound. These derivatives were screened for in vitro antibacterial properties against gram-negative (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and gram-positive (Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus) bacterial strains .

Key Results:

DNA Gyrase Inhibition

In addition to antibacterial properties, this compound was evaluated as a DNA Gyrase enzyme inhibitor through in silico studies. Molecular docking simulations identified ligands responsible for its antibacterial activity. Notably, compounds 8k, 8l, 8i, and 8h demonstrated favorable moldock scores .

Other Applications

While antibacterial research is a prominent area, further exploration is needed to uncover additional applications of this compound. Researchers may investigate its potential in related fields such as drug design, heterocyclic chemistry, and molecular interactions.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s plausible that it may interact with its targets (potentially protein kinases) and cause changes that inhibit their function . This could lead to a variety of downstream effects, depending on the specific kinases inhibited.

Biochemical Pathways

Inhibition of protein kinases can affect a wide range of cellular processes, including cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Similar compounds, such as linezolid, a broad-spectrum oxazolidinone antibiotic, have been studied for their pharmacokinetic properties . Linezolid has been found to have good bioavailability and is used to treat infections with multidrug-resistant Gram-positive bacteria .

Result of Action

The inhibition of protein kinases can lead to a variety of effects, including the inhibition of cell growth, differentiation, migration, and metabolism .

Eigenschaften

IUPAC Name |

(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZALKCNAYMXWQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)